1-Butylpyridinium-D14 chloride

説明

Overview of Deuterated Ionic Liquids in Contemporary Scientific Inquiry

Deuterated ionic liquids have become indispensable tools in contemporary scientific inquiry, enabling researchers to probe and understand complex molecular systems in ways not possible with their hydrogenated counterparts. ansto.gov.au Their application spans numerous fields, from materials science to biochemistry. One of the primary uses of deuterated ILs is as specialized solvents. For instance, their ability to dissolve cellulose, a traditionally insoluble and abundant biopolymer, has opened new avenues for studying its structure and processing for applications in biomedicine and nanomaterials. ansto.gov.auacs.org The deuteration of the ionic liquid is crucial for techniques like neutron scattering experiments that elucidate the dissolution mechanism. ansto.gov.au

The unique properties of ionic liquids, such as high stability, make them suitable for use as electrolytes in extreme environments, including space applications and in energy storage devices like lithium-ion batteries. ansto.gov.au Deuterated versions of these ILs are synthesized to facilitate detailed studies, for example, using neutron reflectometry to understand the fine structural properties of the electrical double layer at the electrode-ionic liquid interface. ansto.gov.aursc.org Furthermore, the substitution of hydrogen with deuterium (B1214612) is a key strategy in analytical chemistry, where deuterated compounds serve as internal standards for mass spectrometry analyses, and in pharmaceutical research to investigate metabolic pathways. doi.org

Significance of Deuteration for Probing Molecular Phenomena in Ionic Liquid Systems

The strategic substitution of hydrogen with deuterium, known as deuteration, is a powerful technique for investigating molecular-level phenomena in ionic liquid systems. rsc.org This isotopic labeling provides a subtle yet impactful modification that allows scientists to "highlight" or "silence" specific parts of a molecule when using certain analytical techniques. rsc.orgmdpi.comrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR spectroscopy, replacing protons (¹H) with deuterium (²H or D) effectively removes their signals from the ¹H NMR spectrum. hw.ac.uk This simplifies complex spectra, allowing for clearer observation of the remaining proton signals and aiding in structural elucidation. researchgate.netrsc.org Deuteration is also crucial for studying molecular dynamics and hydrogen bonding. bohrium.com For example, by selectively deuterating parts of an ionic liquid cation, researchers can distinguish between different molecular motions and interactions, which would otherwise be obscured. mdpi.com

Neutron Scattering: Neutron scattering is a powerful technique for determining the structure and dynamics of materials. aps.orgcifar.camdpi.com Neutrons interact differently with hydrogen and deuterium nuclei. This difference, known as the scattering contrast, can be exploited by selectively deuterating components in a system. ansto.gov.aucifar.ca This "contrast variation" method allows researchers to make specific parts of a complex system, like the cation or anion of an IL, "visible" or "invisible" to the neutrons, providing detailed information on the ordering, orientation, and structure of molecules within the liquid. ansto.gov.aursc.org

Mass Spectrometry (MS) and Vibrational Spectroscopy: In mass spectrometry, deuteration is used to trace the pathways of chemical reactions and understand ionization mechanisms. nih.govacs.org By tracking the deuterium label, scientists can determine which atoms are involved in proton (or deuteron) transfer events, which are fundamental to many chemical and biological processes. nih.govacs.org Similarly, in vibrational spectroscopy (like Infrared and Raman), the mass difference between hydrogen and deuterium leads to a predictable shift in vibrational frequencies. rsc.orgrsc.orgresearchgate.net This isotopic shift helps in assigning specific vibrational modes to particular molecular motions, providing insight into intermolecular interactions like hydrogen bonding and Coulombic forces that govern the properties of ionic liquids. rsc.orgrsc.orgresearchgate.net

Contextualization of 1-Butylpyridinium-D14 Chloride within the Deuterated Ionic Liquid Landscape

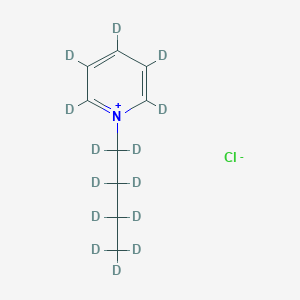

This compound is a member of the pyridinium (B92312) family of ionic liquids in which all hydrogen atoms on both the pyridinium ring and the butyl chain have been replaced by deuterium. sigmaaldrich.comchemspider.com This full deuteration makes it a valuable tool for research where the signals or scattering from the cation would interfere with the analysis of other components in a system.

The synthesis of pyridinium-based ionic liquids typically involves a quaternization reaction, for example, reacting pyridine (B92270) with an alkyl halide like 1-bromobutane. semanticscholar.org Facile methods for preparing deuterated ionic liquids have been developed to support research into reaction mechanisms and kinetics. tdl.org

The physical and chemical properties of this compound are detailed in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 312623-96-4 |

| Molecular Formula | C₉D₁₄ClN sigmaaldrich.com |

| Molecular Weight | 185.75 g/mol sigmaaldrich.com |

| Form | Solid sigmaaldrich.com |

| Melting Point | 131-133 °C sigmaaldrich.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Research utilizing deuterated pyridinium-based ILs, such as 1-butylpyridinium (B1220074) tetrafluoroborate (B81430) ([BuPy]BF₄), has provided insights into the molecular mobility in ionic liquid glasses. mdpi.com In such studies, deuteration of the ionic liquid cation was essential to distinguish between different relaxation processes and confirm the structural origins of anomalous mobility at low temperatures. mdpi.com While specific research findings focusing solely on the chloride-D14 variant are not extensively detailed in the provided results, its properties make it an ideal candidate for similar studies in NMR, neutron scattering, and mass spectrometry, where minimizing the contribution of the cation's protons is critical for isolating and understanding the behavior of other species in the system. mdpi.comresearchgate.netnih.gov

Structure

3D Structure of Parent

特性

IUPAC Name |

2,3,4,5,6-pentadeuterio-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)pyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1/i1D3,2D2,3D2,4D,5D,6D,7D2,8D,9D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKOASTYJWUQJG-CBZSTONXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584057 | |

| Record name | 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312623-96-4 | |

| Record name | 1-(~2~H_9_)Butyl(~2~H_5_)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylpyridinium chloride-d14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Butylpyridinium D14 Chloride

General Principles of Deuterated Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with low melting points, composed entirely of ions. acs.org Their synthesis typically involves the quaternization of an amine or phosphine, followed by anion exchange if necessary. The synthesis of deuterated ionic liquids (DILs) follows similar principles but incorporates deuterium-labeled starting materials or reagents at specific steps. The primary challenge lies in achieving high deuterium (B1214612) incorporation efficiently and cost-effectively.

General synthetic routes to DILs often involve either building the molecule from deuterated precursors or exchanging protons for deuterons on a pre-existing non-deuterated molecule. The choice of method depends on the desired deuteration pattern, the stability of the target molecule under deuteration conditions, and the availability of deuterated starting materials. Common deuterium sources include deuterium gas (D₂), deuterated water (D₂O), and deuterated solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). doi.orgrsc.orgrsc.org

The synthesis of 1-alkyl-3-methylimidazolium salts, a well-studied class of ionic liquids, provides a flexible methodology for deuteration on either the imidazolium (B1220033) ring, the side chains, or both. rushim.ru This flexibility is a key principle that can be applied to the synthesis of other DILs, including pyridinium-based systems.

Strategies for Deuteration Control in 1-Butylpyridinium (B1220074) Systems

Achieving a specific deuteration pattern, such as in 1-Butylpyridinium-D14 chloride where both the butyl chain and the pyridinium (B92312) ring are fully deuterated, requires precise control over the synthetic process. This control can be exerted through various methods, including hydrothermal synthesis and catalytic hydrogen-deuterium (H-D) exchange.

Hydrothermal synthesis utilizes water at elevated temperatures and pressures to facilitate chemical reactions. In the context of DIL synthesis, D₂O is used as the deuterium source. This method has been successfully applied to the deuteration of alkyl methylimidazolium-based ionic liquids, where the level of deuteration can be carefully controlled by adjusting the reaction conditions. ansto.gov.au Hydrothermal conditions can promote the exchange of protons in C-H bonds that are typically non-acidic. For the synthesis of this compound, a similar approach could be envisioned where 1-butylpyridinium chloride is heated in D₂O under pressure, potentially with a catalyst, to facilitate the exchange of all 14 protons. The efficiency of this exchange would depend on the temperature, pressure, and duration of the reaction.

Catalytic H-D exchange is a powerful technique for introducing deuterium into organic molecules. This method relies on a catalyst to activate C-H bonds, making them susceptible to exchange with a deuterium source.

Interestingly, ionic liquids themselves can act as catalysts for H-D exchange reactions. For instance, 1-n-butyl-2,3-dimethylimidazolium prolinate has been shown to be an effective catalyst for the H/D exchange of active pharmaceutical ingredients using CDCl₃ as the deuterium source under mild conditions. doi.org The mechanism involves the ionic liquid capturing deuterium from the solvent to form a deuterated catalyst intermediate, which then transfers the deuterium to the substrate. doi.org This concept could be adapted for the self-deuteration of an ionic liquid like 1-butylpyridinium chloride, or a similar catalytic system could be designed.

Controlling the specific position of deuterium incorporation (regioselectivity) is crucial for creating specific isotopologues. For pyridinium systems, various methods for regioselective deuteration have been explored. Base-catalyzed H-D exchange in N-substituted pyridinium ions has been studied, highlighting the influence of substituents on the rate of exchange at different ring positions. acs.org

Recent advancements have demonstrated the regioselective deuteration of pyridines at the β- and γ-positions using a combination of potassium tert-butoxide (KOtBu) and DMSO-d₆. rsc.org This contrasts with many methods that favor deuteration at the α-position. Furthermore, by converting pyridine (B92270) to a pyridyl phosphonium (B103445) salt, the para-position can be blocked, allowing for base-catalyzed deuteration at other positions. rsc.org For the synthesis of fully deuterated this compound, a non-selective method that promotes exchange at all positions would be required. This might be achieved through more forcing conditions or the use of a less selective catalyst.

Catalytic Hydrogen-Deuterium Exchange Mechanisms

Synthetic Pathways for Pyridinium Cation Deuteration

The direct synthesis of the deuterated pyridinium cation is a key step. One straightforward approach is the direct reaction of pyridine with an appropriate alkyl halide. google.com To synthesize this compound, this would involve the reaction of perdeuterated pyridine (pyridine-d₅) with a perdeuterated butyl chloride (butyl-d₉ chloride).

Synthesis of Perdeuterated Precursors:

Pyridine-d₅: The synthesis of deuterated pyridine can be achieved through various methods, including H-D exchange reactions on pyridine itself, often catalyzed by metals.

Butyl-d₉ Chloride: Perdeuterated butyl chloride can be prepared from perdeuterated butanol (butanol-d₁₀), which in turn can be synthesized from a deuterated starting material like deuterated butyraldehyde (B50154) via reduction with a deuterated reducing agent.

Once the deuterated precursors are obtained, the quaternization reaction can be carried out. A patent describes a method for synthesizing 1-alkyl pyridinium chlorides by reacting a liquified alkyl chloride with a stoichiometric excess of pyridine in a closed reaction vessel under pressure. google.com This method could be adapted for the deuterated analogues.

Illustrative Synthetic Scheme:

Preparation of Pyridine-d₅: Subjecting pyridine to harsh H-D exchange conditions, for example, using a suitable catalyst and D₂O at high temperatures.

Preparation of 1-Chlorobutane-d₉: Starting from a commercially available deuterated C4 precursor, such as butanoic-d₇ acid, which can be reduced to butanol-d₉ and then converted to 1-chlorobutane-d₉.

Quaternization: Reaction of pyridine-d₅ with 1-chlorobutane-d₉ to yield this compound.

This bottom-up approach, building the molecule from fully deuterated fragments, ensures a high level of isotopic enrichment in the final product.

Below is a table summarizing various deuteration methodologies and their applicability to the synthesis of this compound.

| Methodology | Deuterium Source | Description | Applicability to this compound | References |

| Hydrothermal Synthesis | D₂O | High-temperature and high-pressure reaction in deuterated water to promote H-D exchange. | Potentially effective for complete deuteration of both the ring and the alkyl chain, but may require harsh conditions. | ansto.gov.au |

| Catalytic H-D Exchange | D₂O, CDCl₃, DMSO-d₆ | Use of a catalyst (metal-based or organic) to facilitate the exchange of protons with deuterons from a deuterated solvent. | Can be tailored for regioselectivity, but achieving complete deuteration might require a non-selective catalyst and forcing conditions. | doi.orgrsc.orgrsc.org |

| Synthesis from Deuterated Precursors | Pyridine-d₅, 1-Chlorobutane-d₉ | Standard quaternization reaction using fully deuterated starting materials. | A direct and reliable method to ensure high isotopic purity of the final product. | google.com |

Preparation of Halide Anion-Based Ionic Liquids

The synthesis of this compound, a deuterated ionic liquid, is primarily achieved through a direct quaternization reaction. This method is a common and efficient route for preparing pyridinium-based ionic liquids with halide anions. alfa-chemistry.com The process involves the N-alkylation of pyridine with a deuterated butyl halide, which in this specific case would be a butyl chloride molecule where all 14 hydrogen atoms have been replaced with deuterium.

The fundamental reaction is a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menshutkin reaction. In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the deuterated butyl chloride. This results in the formation of a new carbon-nitrogen bond and the creation of the positively charged pyridinium cation, with the chloride ion serving as the counter-anion.

Several methods have been reported for the synthesis of similar 1-alkylpyridinium chlorides. A simplified and effective process involves the direct reaction of pyridine with the corresponding alkyl halide. google.com For the synthesis of 1-butylpyridinium chloride, this can be achieved by refluxing 1-chlorobutane (B31608) with a stoichiometric excess of pyridine. google.com This direct synthesis approach is advantageous due to its simplicity, economical nature, and the absence of by-products, which simplifies the purification process. alfa-chemistry.com

The reaction can be carried out under various conditions. For instance, the synthesis of butyl pyridinium bromide has been successfully performed by reacting pyridine with butyl bromide in acetonitrile (B52724) and refluxing the mixture for 48 hours to achieve a high yield. mdpi.com While this example uses butyl bromide, the principle remains the same for butyl chloride. The reaction can also be conducted under pressure at elevated temperatures, for example, heating the reactants in a sealed apparatus at temperatures up to 120°C. google.com

Upon completion of the reaction, the resulting this compound is typically a solid at room temperature. sigmaaldrich.com Purification of the product is crucial to remove any unreacted starting materials. This is often accomplished by washing the crude product with a solvent in which the ionic liquid is insoluble, such as anhydrous ether, followed by filtration and drying under a vacuum. google.com

The deuterated nature of this compound makes it a valuable compound in various research fields. The presence of deuterium instead of hydrogen can have a kinetic isotope effect, which is useful for elucidating reaction mechanisms. Furthermore, deuterated compounds are of significant interest in the medicinal field for understanding drug metabolism.

Table 1: Synthesis Parameters for 1-Alkylpyridinium Chlorides

| Parameter | Description | Example Condition | Reference |

| Reactants | Pyridine and an appropriate alkyl chloride. | 1-Chlorobutane and a 10% stoichiometric excess of pyridine. | google.com |

| Reaction Type | Quaternization (Menshutkin reaction). | Direct reaction of pyridine and alkyl halide. | google.com |

| Solvent | Can be performed neat or with a solvent. | Acetonitrile. | mdpi.com |

| Temperature | Room temperature to elevated temperatures. | Refluxing for 6 hours or heating to 120°C under pressure. | google.commdpi.com |

| Reaction Time | Varies depending on conditions. | 6 to 48 hours. | google.commdpi.com |

| Purification | Washing with a non-polar solvent. | Washing with anhydrous ether, followed by suction filtering and vacuum drying. | google.com |

Spectroscopic Characterization and Elucidation of Molecular Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of ionic liquids. The presence of multiple NMR-active nuclei in these compounds allows for a wide array of experiments to probe their properties at a molecular level.

Application of 1H NMR for Structural Insights in Related Compounds

In the non-deuterated analogue, 1-butylpyridinium (B1220074) chloride, 1H NMR spectroscopy is routinely used for structural confirmation. calpaclab.com The spectrum provides distinct signals for the protons on the pyridinium (B92312) ring and the butyl chain. The chemical shifts of the ring protons are typically found further downfield due to the aromatic nature and the positive charge on the nitrogen atom. The protons on the butyl chain exhibit characteristic multiplets, with the chemical shifts moving upfield as the distance from the positively charged nitrogen atom increases.

An illustrative breakdown of expected 1H NMR chemical shifts for the 1-butylpyridinium cation is presented in Table 1. These values are based on typical spectra of N-alkylpyridinium salts and can vary slightly depending on the solvent and concentration. sigmaaldrich.comresearchgate.net

Table 1: Illustrative 1H NMR Chemical Shifts for the 1-Butylpyridinium Cation

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 (ortho) | Doublet | 8.8 - 9.2 |

| H-4 (para) | Triplet | 8.5 - 8.7 |

| H-3, H-5 (meta) | Triplet | 8.0 - 8.2 |

| N-CH2- | Triplet | 4.8 - 5.0 |

| -CH2-CH2-CH2-CH3 | Sextet | 1.9 - 2.1 |

| -CH2-CH3 | Sextet | 1.3 - 1.5 |

| -CH3 | Triplet | 0.9 - 1.0 |

This table is illustrative and based on data for the non-deuterated 1-butylpyridinium cation.

Role of Deuteration in Advanced NMR Studies

The strategic replacement of protons with deuterium (B1214612) atoms, as in 1-Butylpyridinium-D14 chloride, is a powerful technique in NMR spectroscopy. bohrium.com Since deuterium (2H) has a different gyromagnetic ratio and is quadrupolar, its signals are observed in a completely different spectral region and are typically much broader than proton signals. In a 1H NMR spectrum of a fully deuterated compound like this compound, the proton signals would be absent, significantly simplifying the spectrum if other protonated species were present.

The primary advantages of using a deuterated compound in NMR studies include:

Solvent for 1H NMR: Fully deuterated ionic liquids can serve as non-interfering solvents for studying the NMR spectra of other dissolved protonated molecules.

Isotope Effects: The substitution of hydrogen with deuterium can induce small changes in the chemical shifts of nearby nuclei (e.g., 13C or 15N), known as isotope effects. ornl.gov These effects can provide subtle structural and bonding information.

Simplification of Spectra: In partially deuterated compounds, specific proton signals can be eliminated, which helps in the assignment of complex spectra and in focusing on the dynamics of the remaining protons. chemicalbook.com

2H NMR Spectroscopy: Direct observation of the 2H NMR signal provides information on molecular orientation and dynamics, particularly in more ordered phases like liquid crystals. aps.org

Multi-dimensional NMR Techniques for Mechanistic Elucidation

Multi-dimensional NMR techniques are invaluable for understanding the intricate interactions and dynamic processes within ionic liquids. aps.org For a system involving this compound, these techniques would be used to study its interactions with other molecules.

One key technique is Nuclear Overhauser Effect Spectroscopy (NOESY), or its heteronuclear equivalent, Heteronuclear Overhauser Effect Spectroscopy (HOESY). These experiments detect spatial proximity between nuclei. For instance, a HOESY experiment could be performed on a sample containing this compound and a dissolved protonated species. Cross-peaks in the spectrum would indicate which parts of the dissolved molecule are in close contact with the deuterated cation, providing detailed information about solvation and intermolecular interactions.

Table 2: Potential Multi-dimensional NMR Applications for this compound

| Technique | Nuclei Involved (Example) | Information Gained |

|---|---|---|

| 1H-13C HSQC | 1H of solute, 13C of solute | Correlation of proton and carbon signals of a dissolved molecule. |

| 1H-1H NOESY | 1H of solute | Spatial proximities between protons within a dissolved molecule. |

| 1H-2H HOESY | 1H of solute, 2H of cation | Spatial proximities between the solute and the deuterated cation. |

This table outlines potential applications and does not represent actual experimental data for the specified compound.

Neutron Scattering Techniques for Microscopic Dynamics and Structure

Neutron scattering is a powerful method for studying the structure and dynamics of materials at the atomic and molecular scale. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei, making them particularly sensitive to the isotopes of elements, especially hydrogen and deuterium. rsc.org

Quasielastic Neutron Scattering (QENS) for Translational and Localized Motion

Quasielastic Neutron Scattering (QENS) is an ideal technique for investigating diffusive and reorientational motions that occur on the picosecond to nanosecond timescale. researchgate.net In a QENS experiment, a beam of neutrons with a narrow energy distribution is scattered by a sample. The energy of the scattered neutrons is analyzed, and any broadening of the energy distribution provides information about the motions of the atoms in the sample. dtic.mil

Proton Dynamics Analysis via QENS and Deuterium Labeling

The key to isolating specific motions using QENS is often isotopic substitution. Hydrogen has a very large incoherent neutron scattering cross-section, meaning its signal dominates the QENS spectrum. In contrast, deuterium has a much smaller incoherent cross-section. rsc.org

By using the fully deuterated this compound, the overwhelming incoherent scattering from the cation's hydrogen atoms is eliminated. This allows for several experimental strategies:

Studying Anion Dynamics: If the anion is protonated, its dynamics can be studied without interference from the cation.

Studying Solute Dynamics: The dynamics of a dissolved protonated molecule can be investigated in a "QENS-silent" ionic liquid host.

A hypothetical QENS study on 1-butylpyridinium chloride and its deuterated isotopologues might yield the diffusion coefficients shown in Table 3.

Table 3: Hypothetical Diffusion Coefficients from a QENS Study

| Compound | Temperature (K) | Motion Studied | Hypothetical Diffusion Coefficient (x 10-10 m2/s) |

|---|---|---|---|

| 1-Butylpyridinium chloride | 300 | Overall Cation Diffusion | 1.5 |

| 1-Butylpyridinium chloride | 350 | Overall Cation Diffusion | 3.2 |

| This compound with protonated solute | 300 | Solute Diffusion | 2.0 |

This table is for illustrative purposes to show the type of data obtained from QENS experiments and does not represent actual experimental findings for this specific compound.

The analysis of the shape of the QENS signal as a function of momentum transfer allows for the determination of the geometry of the motion, for example, whether a molecule is undergoing continuous diffusion, jump diffusion, or rotation on a specific radius.

The isotopic labeling in this compound makes it an exceptionally valuable compound for detailed investigations into the molecular dynamics of ionic liquids. While specific research articles detailing its characterization are sparse, the principles of NMR and neutron scattering techniques clearly indicate its potential. Application of 1H NMR to related compounds provides foundational structural information, while the use of the deuterated form in advanced 1D and 2D NMR experiments would offer profound insights into intermolecular interactions. Furthermore, QENS studies, empowered by the contrast provided by deuteration, would allow for the unambiguous characterization of translational and localized diffusive motions of the cation. Future research employing these techniques on this compound would undoubtedly contribute to a deeper understanding of the structure-dynamics relationships in this important class of materials.

Solvent-Controlled Diffusivity Studies

No specific studies detailing the solvent-controlled diffusivity of this compound were found. Research in this area would typically involve techniques like Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) to measure the self-diffusion coefficient of the cation in various deuterated and non-deuterated solvents. Such data would provide insights into the ion's mobility and its interactions with the surrounding solvent molecules. A hypothetical data table for such a study would resemble the following:

| Solvent | Viscosity (mPa·s) at 298 K | Diffusion Coefficient (D) of [C₄H₉NC₅D₅]⁺ (x 10⁻¹⁰ m²/s) |

|---|---|---|

| D₂O | 1.107 | Data Not Available |

| Acetonitrile-d₃ | 0.369 | Data Not Available |

| Methanol-d₄ | 0.584 | Data Not Available |

| Dimethyl sulfoxide-d₆ | 2.219 | Data Not Available |

Small-Angle Neutron Scattering (SANS) for Microstructural Analysis

SANS is a powerful technique to study the structure of materials on the nanoscale. For ionic liquids like this compound, SANS could be used to investigate aggregation and the formation of nanoscale domains.

No published SANS studies were identified that characterize the solute distribution and aggregation of this compound in various solvents. Such research would be valuable for understanding how the ionic liquid structures itself in solution.

Similarly, there is a lack of available research on the use of SANS to study the formation of interfacial layers involving this compound. This type of investigation would be relevant for applications in areas like electrochemistry and catalysis, where interfacial phenomena are critical.

Neutron Reflectometry for Interfacial Structure Analysis

Neutron reflectometry is used to probe the structure of thin films and interfaces. While this technique is highly suitable for studying systems containing this compound, particularly at solid-liquid or liquid-air interfaces, no specific studies have been published.

Contrast Variation Approaches through Deuteration in Neutron Scattering Experiments

The primary reason for synthesizing this compound is for its use in contrast variation neutron scattering experiments. The significant difference in the neutron scattering length of deuterium compared to hydrogen allows researchers to selectively highlight or mask different components in a complex system. For instance, by matching the scattering length density of a deuterated solvent to that of a non-deuterated component, the latter becomes effectively "invisible" to neutrons, allowing the structure of the remaining components to be determined. While the principle is well-established, specific examples and data tables from experiments using this compound are not available in the literature. A representative table illustrating the concept of contrast matching is provided below.

| Compound | Chemical Formula | SLD (x 10⁻⁶ Å⁻²) |

|---|---|---|

| This compound | C₉D₁₄ClN | Data Not Available |

| Polystyrene (protonated) | (C₈H₈)n | 1.41 |

| Polystyrene (deuterated) | (C₈D₈)n | 6.47 |

| Toluene (protonated) | C₇H₈ | 0.94 |

| Toluene (deuterated) | C₇D₈ | 5.66 |

Computational Chemistry and Molecular Simulation Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic properties of ionic liquids. By solving approximations of the Schrödinger equation, DFT can elucidate the nature of the interactions between the 1-butylpyridinium (B1220074) cation and the chloride anion, providing a foundational understanding of the compound's behavior.

DFT calculations are employed to identify the most stable geometric arrangements, or conformers, of the [BPy]⁺[Cl]⁻ ion pair. These calculations explore the potential energy surface of the ion pair to locate energy minima corresponding to different spatial arrangements of the cation and anion.

Research indicates that the most stable configurations are those that maximize the electrostatic attraction, primarily through hydrogen bonding. The chloride anion preferentially positions itself near the pyridinium (B92312) ring rather than the butyl chain. Several stable ion pair configurations exist, with the global minimum typically featuring the chloride anion situated in the plane of the pyridinium ring, interacting with the acidic protons at the ortho (C2 and C6) positions. The relative stability of different conformers is synergistically determined by the interplay between electrostatic forces and hydrogen bond interactions.

| Configuration | Anion Position | Key Interactions | Relative Stability |

| Global Minimum | In-plane, near ortho-hydrogens | Strong H-bonds with ring C-H | Most Stable |

| Local Minimum 1 | Above the pyridinium ring | π-anion interaction | Less Stable |

| Local Minimum 2 | Near the butyl chain | Weaker H-bonds with alkyl C-H | Least Stable |

This table is an illustrative representation of typical DFT findings for pyridinium-halide ion pairs.

The interaction between the 1-butylpyridinium cation and the chloride anion is dominated by strong, highly directional hydrogen bonds. DFT calculations, often complemented by techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can precisely characterize these bonds.

The primary hydrogen bonding occurs between the chloride anion (the hydrogen bond acceptor) and the hydrogen atoms attached to the carbon atoms of the pyridinium ring (the hydrogen bond donors). The protons at the ortho positions (adjacent to the nitrogen atom) are the most acidic and form the strongest hydrogen bonds with the chloride anion. nih.gov Interactions with the meta and para protons are weaker, and hydrogen bonds involving the butyl chain's C-H groups are the weakest. This hierarchy of interaction strength dictates the preferential location of the anion around the cation. Electrostatic potential maps generated from DFT calculations visually confirm that the most positive potential on the cation is localized around the ring's protons, making these the most favorable sites for electrostatic attraction with the negatively charged chloride anion.

In an idealized ionic liquid, the cation and anion would possess integer charges of +1 and -1, respectively. However, DFT calculations reveal that significant charge transfer occurs from the anion to the cation upon the formation of an ion pair. This phenomenon is a result of orbital overlap and polarization effects.

Various atomic charge calculation schemes, such as CHarges from ELectrostatic Potentials using a Grid-based method (CHELPG), are used to quantify this effect. uni-muenchen.deq-chem.comwikipedia.org For the [BPy][Cl] ion pair, DFT calculations have shown that the charge on the chloride anion is significantly less than -1, indicating a substantial transfer of electron density to the butylpyridinium cation. rsc.org One study reported an ionic charge for chloride of approximately -0.6e, which implies a charge transfer of about 0.4e. rsc.org This charge transfer weakens the electrostatic interactions compared to a purely ionic model but is crucial for accurately describing the system's properties and dynamics.

| Charge Scheme | Cation Charge (e) | Anion Charge (e) | Net Charge Transfer (e) |

| Ideal Ionic Model | +1.0 | -1.0 | 0.0 |

| DFT (GGA) Result* | ~ +0.6 | ~ -0.6 | ~ 0.4 |

*Note: This value is based on DFT calculations for the [BPy]Cl system and serves as a representative finding. rsc.org Different DFT functionals may yield slightly different values.

DFT calculations are instrumental in determining key thermodynamic parameters that govern the formation and stability of ionic liquids. Properties such as the enthalpy of formation (ΔHf) can be computed and are essential for understanding reaction thermodynamics. fraunhofer.deetsu.edunih.gov

Molecular Dynamics (MD) Simulations for Structural and Transport Properties

Molecular Dynamics (MD) simulations model the temporal evolution of a system of interacting particles by solving Newton's equations of motion. For 1-butylpyridinium-D14 chloride, MD simulations provide a window into the liquid-state structure, microscopic dynamics, and macroscopic transport properties that emerge from the underlying intermolecular forces.

MD simulations of bulk 1-butylpyridinium chloride, typically involving hundreds or thousands of ion pairs in a simulation box with periodic boundary conditions, reveal the structural and dynamic properties of the liquid state.

Structural Properties: The liquid structure is commonly analyzed using radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another. wikibooks.orgnih.govnih.gov The RDF between the nitrogen atom of the cation and the chloride anion typically shows a sharp first peak at a short distance, corresponding to the contact ion pair, followed by subsequent peaks indicating further coordination shells. This illustrates a high degree of local ordering, with anions surrounding cations and vice versa. nih.gov

Transport Properties: Transport phenomena are investigated by analyzing the trajectories of the ions over time. The self-diffusion coefficient (D), a measure of ionic mobility, is calculated from the mean squared displacement (MSD) of the ions over time. livecomsjournal.orgd-nb.infonist.gov The viscosity and ionic conductivity can also be derived from the simulation data using appropriate time correlation functions via the Green-Kubo relations or from non-equilibrium MD methods. techscience.comnih.gov Quasielastic neutron scattering experiments on 1-N-butylpyridinium bis((trifluoromethyl)sulfonyl)imide have provided experimental diffusion coefficients and an activation energy of 14.8 ± 0.3 kJ/mol for the cation's slow diffusive process, offering valuable data for validating MD simulation results of similar systems. nih.gov The replacement of hydrogen with deuterium (B1214612) to create this compound would be expected to slow these transport phenomena due to the increased mass of the cation, a quantifiable effect that MD simulations are well-suited to predict.

| Property | Description | Method of Determination | Typical Finding |

| Radial Distribution Function (RDF) | Describes the local ordering and solvation shells around an ion. | Analysis of ion positions from MD trajectory. | Sharp first peak indicates strong ion pairing. |

| Mean Squared Displacement (MSD) | Measures the average distance an ion travels over time. | Calculated from the time-evolution of ion positions. | Linear increase in the diffusive regime. |

| Self-Diffusion Coefficient (D) | Quantifies the translational mobility of an ion. | Derived from the slope of the MSD plot (Einstein relation). | Cations typically diffuse slower than smaller anions. |

| Ionic Conductivity | Measures the liquid's ability to conduct an electric current. | Calculated from ion velocities (Green-Kubo relation). | Depends on both ion mobility and charge. |

Analysis of Long-Range Ordered Structures

Computational studies of 1-butylpyridinium-based ionic liquids have revealed the presence of significant long-range ordered structures, a characteristic feature of these materials arising from the interplay of electrostatic and van der Waals interactions. Molecular dynamics (MD) simulations, often analyzed through radial distribution functions (RDFs) and spatial distribution functions (SDFs), provide detailed insights into the liquid's nanoscale organization.

For pyridinium-based ionic liquids, a distinct ordering with alternating cations and anions is a common observation. semanticscholar.org In the case of 1-butylpyridinium tetrafluoroborate (B81430) ([BPy][BF4]), a close analogue to 1-butylpyridinium chloride, simulations have demonstrated a strong long-range ordered structure. semanticscholar.org This ordering extends over considerable distances, as evidenced by the persistence of peaks and troughs in the RDFs at several nanometers. nsf.gov The first sharp peak in the cation-anion RDF indicates a strong and direct interaction, forming the initial coordination shell. Subsequent, broader peaks at larger distances signify the presence of second and third solvation shells, illustrating a liquid structure that is far from random.

The structure of the liquid is not only defined by the charge alternation but also by the organization of the nonpolar butyl chains. These alkyl tails tend to aggregate, forming nonpolar domains within the ionic liquid. This segregation of polar (pyridinium ring and anion) and nonpolar (butyl chain) regions is a key feature of many ionic liquids and contributes to their unique solvent properties. The extent of this micro-heterogeneity is influenced by the length of the alkyl chain and the nature of the anion.

Spatial distribution functions offer a three-dimensional perspective on the arrangement of ions. For pyridinium-based cations, SDFs show that the anions are preferentially located above and below the plane of the pyridinium ring, interacting with the positive charge, while the cations tend to arrange themselves in a perpendicular, or T-shaped, orientation relative to one another. semanticscholar.org This arrangement is influenced by the steric hindrance from the anions positioned around the pyridinium ring. semanticscholar.org

| Analysis Technique | Observation for Pyridinium-Based Ionic Liquids | Significance |

| Radial Distribution Functions (RDFs) | Alternating peaks for cation-anion and cation-cation/anion-anion pairs extending to several nanometers. | Indicates significant long-range charge ordering and the presence of distinct solvation shells. |

| Spatial Distribution Functions (SDFs) | Anions are preferentially located above and below the pyridinium ring. Cations often adopt a T-shaped relative orientation. | Reveals the three-dimensional arrangement of ions and specific orientational preferences. |

| Structure Factor Analysis | A pre-peak at low q-values in the X-ray scattering structure factor. | Confirms the presence of nanoscale heterogeneity due to the segregation of polar and nonpolar domains. |

Modeling of Intermolecular Interactions and Orientational Preferences

The bulk properties of 1-butylpyridinium chloride are governed by a complex network of intermolecular interactions. Computational models, particularly those based on quantum mechanics and molecular dynamics, have been instrumental in dissecting these forces.

The primary interaction is the strong electrostatic attraction between the positively charged 1-butylpyridinium cation and the chloride anion. For the 1-butylpyridinium chloride ion pair, a significant interaction energy of -410 kJ/mol has been calculated, indicating a strongly bound pair. wiley-vch.deukm.my This strong coulombic force is the main driver for the formation of the condensed ionic liquid phase.

Beyond simple electrostatic attraction, hydrogen bonding plays a crucial role. The hydrogen atoms on the pyridinium ring, particularly those closest to the nitrogen atom, are acidic and can form hydrogen bonds with the chloride anion. DFT calculations on similar pyridinium-based systems suggest that these C-H···anion interactions are significant and contribute to the stability of specific ion pair configurations. semanticscholar.org

Dispersion forces, or van der Waals interactions, are also important, especially concerning the butyl chains. The aggregation of these nonpolar tails is driven by these weaker, yet collectively significant, interactions.

A key aspect of the intermolecular landscape is the orientational preference of the ions. As previously mentioned, there is a tendency for a T-shaped orientation between two neighboring pyridinium rings. semanticscholar.org This is a result of a favorable cation-π interaction, where the positively charged pyridinium ring of one cation interacts with the electron-rich π-system of another. This arrangement minimizes steric hindrance and allows for an efficient packing of the cations. semanticscholar.org

| Interaction Type | Description | Key Findings from Computational Studies |

| Electrostatic (Coulombic) | Strong attraction between the 1-butylpyridinium cation and the chloride anion. | The dominant intermolecular force, with a calculated interaction energy of -410 kJ/mol for the ion pair. wiley-vch.deukm.my |

| Hydrogen Bonding | Interaction between the acidic hydrogens of the pyridinium ring and the chloride anion. | Contributes significantly to the stability of the cation-anion pairing and influences the anion's position. semanticscholar.org |

| Dispersion (van der Waals) | Weaker forces, particularly important for the interactions between the butyl chains. | Drives the aggregation of nonpolar domains, leading to micro-heterogeneity. |

| Cation-π Interactions | Interaction between the positively charged pyridinium ring and the π-electron cloud of a neighboring ring. | Favors a T-shaped orientation between cations, influencing the local packing structure. semanticscholar.org |

Application of Force Fields and Solvation Models in MD Simulations

The accuracy of molecular dynamics simulations of 1-butylpyridinium chloride heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For ionic liquids, non-polarizable force fields are commonly used due to their computational efficiency, with the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field being a prominent choice. researchgate.netacs.org

A specific parameter set for N-alkylpyridinium cations, including 1-butylpyridinium, has been developed within the OPLS-AA framework. researchgate.net This parameterization involves defining atom types, partial atomic charges, and parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (Lennard-Jones and Coulombic) interactions. The development of these parameters often involves fitting to high-level quantum chemical calculations to ensure they accurately represent the molecular geometries and conformational energies. researchgate.netacs.org

A common refinement in ionic liquid simulations is the scaling of atomic charges. It has been shown that using the full integer charges on the ions can lead to overly viscous liquids and slow dynamics in simulations. To account for polarization effects and charge transfer in a computationally inexpensive way, a charge scaling factor, typically around 0.8, is often applied to the partial atomic charges of the ions. nsf.govacs.org This has been demonstrated to improve the agreement between simulated and experimental dynamic properties like diffusion coefficients and viscosity. acs.org

In terms of solvation models for simulations that include co-solvents, explicit solvent models are generally preferred for their accuracy in capturing specific solute-solvent interactions. In such models, each solvent molecule is represented explicitly. For simulations in the neat ionic liquid, the concept of a solvation model is embedded within the force field and the simulation of the bulk liquid itself.

| Force Field / Model | Application to 1-Butylpyridinium Chloride Simulations | Key Features and Considerations |

| OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) | A widely used force field with specific parameters developed for N-alkylpyridinium cations. researchgate.net | Provides a good balance between accuracy and computational cost for describing the structure and thermodynamics of the ionic liquid. |

| Charge Scaling | A common practice where partial atomic charges are scaled by a factor (e.g., 0.8) to mimic polarization and charge transfer effects. nsf.govacs.org | Improves the prediction of dynamic properties such as viscosity and diffusion coefficients. acs.org |

| Explicit Solvation Models | Used in simulations where 1-butylpyridinium chloride is mixed with a co-solvent (e.g., water). | Each solvent molecule is explicitly represented, allowing for detailed analysis of solute-solvent interactions. |

Advanced Analytical Techniques in MD (e.g., Principal Component Analysis)

While standard analyses of MD trajectories like RDFs and mean squared displacements provide valuable information, advanced techniques such as Principal Component Analysis (PCA) can uncover collective motions and dominant dynamic modes that are not apparent from simpler methods. PCA is a statistical method that reduces the dimensionality of a dataset by transforming it into a new set of variables, the principal components (PCs), which are uncorrelated and ordered so that the first few retain most of the variation present in the original data.

In the context of MD simulations of ionic liquids, PCA can be applied to the atomic coordinates of the trajectory to identify the most significant collective motions of the ions. For a system like 1-butylpyridinium chloride, PCA could potentially reveal:

Collective Cation-Anion Motions: PCA can highlight correlated movements of cations and anions, such as the collective reorientation of ion pairs or the fluctuations in the structure of the ionic liquid's polar and nonpolar domains.

Slow Structural Reorganizations: Large-scale, slow rearrangements within the liquid, which are often difficult to visualize directly, may be captured by the first few principal components. These could correspond to the formation and dissolution of local structural motifs or the diffusion of ions through the complex liquid environment.

Advanced Research Applications in Materials Science and Chemical Processes

Electrolyte Systems for Energy Storage and Conversion Devices

The favorable properties of ionic liquids, such as high thermal stability and low vapor pressure, make them suitable for use as electrolytes in demanding environments. ansto.gov.au The deuterated form, 1-Butylpyridinium-D14 chloride, is particularly instrumental in mechanistic studies of these systems.

Investigation in Lithium-Ion Batteries and Supercapacitors

In the field of energy storage, understanding the behavior of electrolytes at the electrode interface is crucial for improving device performance and longevity. While direct research specifically utilizing this compound in lithium-ion batteries is an emerging area, the use of deuterated ionic liquids, in general, is a well-established method for such investigations. ansto.gov.au

Lithium-Ion Batteries: Neutron reflectometry is a powerful technique for probing the solid-electrolyte interphase (SEI) in lithium-ion batteries. researchgate.netnih.gov The SEI is a critical layer that forms on the electrode surface and governs battery performance. fenningresearchgroup.comnih.gov By using deuterated electrolytes like this compound, researchers can create a contrast in neutron scattering length density, allowing for precise characterization of the SEI's thickness, composition, and evolution during charging and discharging cycles. ansto.gov.au This information is vital for designing more stable and efficient batteries.

Supercapacitors: In situ NMR spectroscopy is a key technique for studying the charge storage mechanisms in supercapacitors. rsc.orgrsc.orgnih.gov These devices store charge at the electrical double layer formed at the interface of a porous carbon electrode and an electrolyte. nih.gov By employing isotopically labeled compounds such as this compound, researchers can distinguish between ions within the bulk electrolyte and those adsorbed onto the electrode pores. rsc.orgresearchgate.net This allows for the quantification of ion populations and the study of their dynamics during the charging and discharging process, providing a detailed picture of the charge storage mechanism. nih.govresearchgate.netnih.gov

Role in Fuel Cell Research and Sensor Electrolytes

Fuel Cell Research: Protic ionic liquids are promising candidates for proton exchange membranes (PEMs) in fuel cells, particularly for high-temperature applications where traditional water-based membranes fail. mdpi.commdpi.com Pyridinium-based ionic liquids are among those investigated for this purpose. mdpi.com Deuteration of the ionic liquid would allow for advanced studies of proton transport mechanisms within the membrane using techniques like quasi-elastic neutron scattering. While specific studies on this compound in this context are not widely documented, the principles of using deuterated materials to study ion dynamics are directly applicable. ornl.gov Research on various ionic liquid/polymer composite membranes shows a range of conductivities, highlighting the importance of understanding the fundamental transport properties. mdpi.commdpi.comresearchgate.net

Sensor Electrolytes: Electrochemical Impedance Spectroscopy (EIS) is a common technique for characterizing electrochemical sensors and biosensors. sciforum.netmdpi.comresearchgate.netnih.govmdpi.com The response of these sensors is heavily dependent on the properties of the electrode-electrolyte interface. sciforum.net Using this compound as the electrolyte would enable detailed studies of the interfacial structure and ion dynamics through neutron reflectometry, complementing the electrical measurements from EIS. This can lead to a more rational design of sensors with improved sensitivity and stability.

Understanding Electrical Double Layer Properties at Interfaces

The structure of the electrical double layer (EDL) at the electrode-ionic liquid interface is fundamental to the function of many electrochemical devices. ansto.gov.aunih.govresearchgate.net Neutron reflectometry, in conjunction with isotopic labeling, is a premier technique for elucidating the fine structural details of the EDL. ansto.gov.au

By selectively deuterating the cation, as in this compound, researchers can generate sufficient contrast to determine the ordering, orientation, and thickness of the charged layers at the interface with high precision. ansto.gov.au This allows for the direct probing of how the EDL structure changes in response to applied potential and the specific chemistry of the electrode material. mdpi.com Such fundamental understanding is critical for optimizing the performance of energy storage devices and other electrochemical systems. osti.gov

Solvent Applications in Dissolution and Processing Technologies

The unique solvent properties of ionic liquids have opened up new avenues for processing traditionally intractable materials. Deuterated versions are key to unraveling the complex dissolution mechanisms at a molecular level.

Mechanistic Studies of Cellulose Dissolution

Cellulose is an abundant and renewable biopolymer, but its processing is hampered by its insolubility in common solvents. ansto.gov.au Certain ionic liquids, including pyridinium-based ones, are effective solvents for cellulose. ansto.gov.aumdpi.comresearchgate.netmdpi.com The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure. ansto.gov.aursc.org

The use of deuterated ionic liquids like this compound is crucial for mechanistic studies. Techniques such as Small-Angle Neutron Scattering (SANS) and NMR spectroscopy rely on isotopic contrast to probe the interactions between the solvent and cellulose. ansto.gov.aumdpi.com For instance, SANS experiments with deuterated ionic liquids have shown that the ionic liquid penetrates the cellulose fibrils, and strong adsorption disrupts the interchain hydrogen bonding. ansto.gov.au Similarly, using perdeuterated pyridinium (B92312) molten salts in conjunction with deuterated co-solvents allows for direct dissolution and high-resolution NMR analysis of plant cell walls, providing detailed structural information. researchgate.net

Below is a table summarizing the solubility of cellulose in different ionic liquid systems, illustrating the effectiveness of these solvents.

| Ionic Liquid System | Cellulose Concentration (wt%) | Temperature (°C) | Reference |

| [C4mim]Cl | 5-10 | 100 | mdpi.com |

| [Amim]Cl | 10-15 | 80 | mdpi.com |

| [Emim]OAc | ~25 | 90 (microwave) | mdpi.com |

| Pyridinium-based ILs | Varies | Varies | researchgate.net |

Exploration in Polymer Chemistry and Nanomaterial Fabrication

Polymer Chemistry: The role of ionic liquids as solvents and catalysts in polymer synthesis is a growing field of research. 1-Butylpyridinium (B1220074) chloride has been used as a solvent for blending polymers like cellulose with starch. mdpi.com The use of its deuterated analogue, this compound, can provide significant mechanistic insights. For instance, in polymerization reactions, NMR spectroscopy with a deuterated solvent can help to elucidate reaction pathways and determine the role of the ionic liquid in the process without interference from solvent signals. doi.org

Nanomaterial Fabrication: Ionic liquids are increasingly used as media for the synthesis of nanoparticles and other nanostructures. researchgate.netmdpi.com They can act as templates, stabilizers, or reactants, influencing the size, shape, and properties of the resulting nanomaterials. mdpi.com While specific studies employing this compound are not prominent, the use of a deuterated ionic liquid would be highly advantageous for in situ studies of nanoparticle formation. Techniques like SANS could be used to track the growth and aggregation of nanoparticles in real-time, providing a deeper understanding of the synthesis mechanism. mdpi.com

The following table lists examples of nanomaterials synthesized using ionic liquids, showcasing the versatility of this approach.

| Nanomaterial | Ionic Liquid Used | Synthesis Method | Reference |

| AgCl Nanoparticles | [P6,6,6,14]Cl | Thermal decomposition | mdpi.com |

| AgCl@Fe3O4 | [P6,6,6,14]Cl | Thermal decomposition | mdpi.com |

| TiO2@Fe3O4 | [P6,6,6,14]Cl | Thermal decomposition | mdpi.com |

| Various Inorganic Nanostructures | General Ionic Liquids | Various | researchgate.net |

Catalysis and Reaction Media

The utility of this compound in catalysis is primarily centered on its role as a phase transfer catalyst and its application as a medium in green chemistry synthesis. The presence of deuterium (B1214612) atoms serves as a powerful tool for researchers to track reaction pathways and understand kinetic isotope effects.

Utilization as Phase Transfer Catalysts

1-Butylpyridinium chloride, the non-deuterated analogue of this compound, is recognized for its efficacy as a phase transfer catalyst (PTC). chemimpex.com These catalysts are instrumental in facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgdalalinstitute.com The mechanism involves the pyridinium cation forming an ion pair with the reacting anion, transporting it from the aqueous phase to the organic phase where the reaction proceeds. operachem.com

The use of the deuterated form, this compound, is particularly valuable for mechanistic studies of these catalytic processes. By selectively labeling the catalyst, researchers can employ techniques such as neutron scattering and NMR spectroscopy to probe the catalyst's behavior at the liquid-liquid interface and within the organic phase. ansto.gov.auansto.gov.au While specific research data on this compound as a PTC is not abundant, the principles of isotopic labeling suggest its potential for determining reaction kinetics and understanding the catalyst's stability and degradation pathways. rsc.org

A general representation of the phase transfer catalytic cycle is shown below:

| Step | Description |

| 1. Anion Exchange | The 1-Butylpyridinium-D14 cation ([C4D9Py]+) exchanges its chloride anion for the reactant anion (A-) at the aqueous-organic interface. |

| 2. Phase Transfer | The newly formed ion pair, [C4D9Py]+A-, migrates from the interface into the bulk organic phase. |

| 3. Reaction | The reactant anion (A-) reacts with the organic substrate (RX) in the organic phase to form the product (RA). |

| 4. Catalyst Regeneration | The 1-Butylpyridinium-D14 cation pairs with the leaving group anion (X-) and returns to the interface to restart the cycle. |

This table provides a generalized mechanism for phase transfer catalysis involving a pyridinium-based ionic liquid.

Application in Green Chemistry Synthesis Methodologies

Ionic liquids are often touted as "green" solvents due to their low vapor pressure, thermal stability, and recyclability. chemimpex.comrsc.org 1-Butylpyridinium chloride has been utilized in various green chemistry applications, serving as an environmentally benign alternative to volatile organic compounds (VOCs). chemimpex.com The synthesis of certain heterocyclic compounds, for instance, has been successfully carried out using pyridinium-based ionic liquids as both the solvent and catalyst. mdpi.com

The deuterated variant, this compound, can play a crucial role in optimizing these green synthesis methodologies. Kinetic isotope effect studies, made possible by the deuterium labeling, can provide insights into the rate-determining steps of a reaction. nih.govacs.org This information is vital for designing more efficient catalytic systems and reaction conditions, further enhancing the "green" credentials of the process. For example, understanding how the catalyst influences the reaction mechanism can lead to the development of processes with higher atom economy and lower energy consumption. nih.gov

Separation Processes and Extraction Technologies

The unique physicochemical properties of this compound also make it a valuable tool in the research and development of advanced separation and extraction technologies.

Studies in Liquid-Liquid Extraction

Liquid-liquid extraction is a widely used technique for separating components of a mixture. nih.gov Ionic liquids, including 1-butylpyridinium chloride, have been investigated as alternative solvents in these processes, often exhibiting enhanced extraction efficiencies for various compounds, including metal ions and organic molecules. chemimpex.commdpi.comjmaterenvironsci.com

The application of this compound in this field is primarily for research purposes. By using the deuterated solvent, techniques like neutron reflectometry can be employed to study the structure and behavior of the liquid-liquid interface during the extraction process. ansto.gov.auansto.gov.au This provides a molecular-level understanding of how the ionic liquid facilitates the transfer of solutes from one phase to another, which is critical for designing more selective and efficient extraction systems.

While specific data on the extraction of compounds using this compound is limited, the following table illustrates the potential research areas where its isotopic labeling would be beneficial:

| Research Area | Potential Application of this compound |

| Metal Ion Extraction | Elucidating the coordination chemistry and extraction mechanism of metal ions at the molecular level. mdpi.comscispace.com |

| Organic Compound Separation | Studying the solute-solvent interactions and the role of the ionic liquid in enhancing selectivity. nih.gov |

| Interfacial Phenomena | Probing the structure and dynamics of the liquid-liquid interface to optimize mass transfer. ansto.gov.au |

This table outlines potential research applications of this compound in liquid-liquid extraction studies.

Application in Radioactive Waste Reprocessing

The management and reprocessing of radioactive waste is a critical aspect of the nuclear fuel cycle. nrc.goviaea.org Ionic liquids are being explored as potential replacements for traditional organic solvents in spent nuclear fuel reprocessing due to their radiolytic stability and favorable extraction properties for actinides and lanthanides. researchgate.netbnl.govkoreascience.kr

Mechanistic Investigations of Ionic Liquid Behavior

Correlations between Microscopic Dynamics and Macroscopic Properties

The macroscopic properties of an ionic liquid, such as its viscosity, conductivity, and diffusion coefficient, are direct consequences of the collective motions and interactions of its constituent ions at the microscopic level. Understanding these correlations is fundamental to designing ILs for specific applications. Techniques like NMR spectroscopy and quasi-elastic neutron scattering (QENS) are particularly powerful for probing these microscopic dynamics. acs.org

The use of 1-Butylpyridinium-D14 chloride is especially advantageous in QENS studies. Due to the large incoherent scattering cross-section of hydrogen compared to deuterium (B1214612), selective deuteration of the cation allows researchers to isolate and study its specific movements. QENS experiments on similar pyridinium-based ILs have revealed multiple dynamic processes occurring simultaneously: a slower, long-range translational diffusion of the entire cation and faster, localized motions, such as rotations of the butyl chain or the pyridinium (B92312) ring itself. acs.org

The translational diffusion coefficient (D) is a key microscopic parameter that is directly related to macroscopic transport properties. For instance, it is inversely related to viscosity (η) through the Stokes-Einstein equation and directly related to ionic conductivity (σ) via the Nernst-Einstein equation. Studies have shown that the temperature dependence of these properties often follows an Arrhenius or Vogel-Fulcher-Tammann (VFT) model, indicating that the underlying dynamic processes are thermally activated. acs.orgresearchgate.net For example, the activation energy for the slow diffusive process in 1-N-butylpyridinium bis((trifluoromethyl)sulfonyl)imide was found to be 14.8 ± 0.3 kJ/mol, a value that governs the temperature dependence of its macroscopic transport properties. acs.org

| Property | Value | Compound | Temperature (°C) | Notes |

|---|---|---|---|---|

| Density | 1.085 g/cm³ | 1-Butylpyridinium (B1220074) chloride | 20 | Value for the non-deuterated analogue. iolitec.de |

| Melting Point | 131 °C | 1-Butylpyridinium chloride | N/A | The deuterated compound is expected to have a similar melting point. iolitec.de |

| Diffusion Coefficient (Cation) | ~10-11 m²/s | [BMIM][Tf2N] | 25 | Illustrative value for a common IL; pyridinium ILs are in a similar range. rsc.org |

| Ionic Conductivity | ~0.1-1 mS/cm | 1-Butylpyridinium tetrafluoroborate (B81430) | 25 | Conductivity is highly dependent on the anion. researchgate.net |

Structure-Property Relationships in Pyridinium-Based Ionic Liquids

The physicochemical properties of pyridinium-based ILs are highly tunable by modifying their molecular structure. Key structural features that can be altered include the length of the alkyl chain, the functionalization of the pyridinium ring, and the choice of the anion. nih.gov

The 1-butylpyridinium cation features a four-carbon alkyl chain attached to the nitrogen of the aromatic pyridine (B92270) ring. The length of this alkyl chain significantly influences properties like melting point, viscosity, and hydrophobicity. Generally, increasing the alkyl chain length leads to higher viscosity and lower melting points (up to a certain point), due to increased van der Waals interactions and disruption of crystal lattice packing.

The aromatic pyridinium ring itself provides specific properties. Its π-electron system can engage in π-π stacking and other specific interactions, influencing solvation capabilities and performance in applications like catalysis. The substitution of hydrogen with deuterium in this compound has a negligible effect on most bulk physicochemical properties but is a critical structural modification for mechanistic studies, as previously noted.

Interactions with Other Molecules and Surfaces

Pyridinium-based ionic liquids are widely studied for their ability to adsorb onto metal surfaces, a property that is critical for applications in electrochemistry, lubrication, and corrosion inhibition. chemimpex.com The adsorption process involves the formation of a protective layer at the metal-electrolyte interface. The pyridinium cation can interact with the metal surface in several ways: electrostatic attraction between the positively charged cation and a negatively charged surface (or pre-adsorbed anions), and chemical interactions involving the π-electrons of the aromatic ring and vacant d-orbitals of the metal. rsc.org

The structure of the cation, particularly the alkyl chain, affects the quality and packing of the adsorbed film. Longer alkyl chains can lead to more organized and dense protective layers due to stronger intermolecular hydrophobic interactions.

Studies on the corrosion inhibition of mild steel in acidic media by pyridinium-derived ILs have shown that the adsorption process can be described by the Langmuir isotherm model. bohrium.comjmaterenvironsci.com The Gibbs free energy of adsorption (ΔG°ads) provides insight into the nature of the interaction. Values around -20 kJ/mol suggest physisorption (electrostatic interactions), while values closer to -40 kJ/mol or more negative indicate chemisorption (covalent bond formation). jmaterenvironsci.com Often, a combination of both mechanisms is observed. bohrium.com

| Inhibitor | Medium | ΔG°ads (kJ/mol) | Adsorption Type |

|---|---|---|---|

| 1-butyl-4-(...)-pyridinium iodide | 1 M HCl | -37.8 | Mixed (Chemi- & Physisorption) bohrium.com |

| 1-(2-ethoxy-2-oxoethyl) pyridazinium chloride | 0.5 M H₂SO₄ | -38.3 | Mixed (Primarily Chemisorption) jmaterenvironsci.com |

The use of a fully deuterated cation is particularly powerful for studying these interactions using NMR. In a solution containing a non-deuterated solute, a standard proton NMR (¹H NMR) experiment will only show signals from the solute, as the deuterium signals from the solvent are not detected. This eliminates overwhelming solvent peaks and allows for a clear, unobstructed view of the solute's chemical shifts, couplings, and relaxation behavior, providing detailed information about its local environment and interactions with the ionic liquid.

Relaxation Processes and their Influences on Ionic Liquid Performance

NMR relaxation studies are a primary method for investigating the motional dynamics of ions in liquids. The two main relaxation times, T₁ (spin-lattice or longitudinal) and T₂ (spin-spin or transverse), provide information about molecular motions occurring on different timescales. organicchemistrydata.orghuji.ac.il

For the 1-butylpyridinium cation, several distinct motions contribute to nuclear spin relaxation:

Internal Rotations: Rotations of the butyl group around its C-C bonds.

Ring Dynamics: Librational or rotational motions of the pyridinium ring.

Studies on pyridinium ions have shown that the relaxation rates of the ring carbons can indicate the rate of tumbling in solution. acs.org The dynamics of the butyl chain are often studied using neutron scattering, which can distinguish localized motions from long-range diffusion. acs.org These relaxation processes are fundamental to the IL's performance, as they dictate the rate at which the system can respond to external stimuli, influencing properties like conductivity and viscosity. For example, faster molecular reorientations (shorter correlation times) generally lead to lower viscosity and higher conductivity. In techniques like Field Cycling NMR relaxometry, the frequency dependence of T₁ can be directly related to translational diffusion coefficients, providing another link between microscopic relaxation and macroscopic transport. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Deuterated Ionic Liquid Derivatives

The synthesis of novel deuterated ionic liquid derivatives is a key area of future research, aiming to tailor their properties for specific applications. Building upon the foundational structure of 1-Butylpyridinium-D14 chloride, scientists are exploring the introduction of various functional groups to the pyridinium (B92312) ring or the alkyl chain. This functionalization can significantly alter the physicochemical properties of the ionic liquid, such as its viscosity, conductivity, and solubility.

One promising approach involves the introduction of ester or nitrile functionalities. researchgate.netnih.gov Ester-functionalized pyridinium ILs have been synthesized and studied for their environmental toxicity, while nitrile-functionalized versions have been investigated for their electrochemical properties. researchgate.netnih.gov The synthesis of such derivatives typically involves the quaternization of a functionalized pyridine (B92270) precursor. For deuterated analogs, this would involve using a deuterated pyridine or a deuterated alkyl halide in the synthesis. For instance, a potential pathway to novel derivatives could involve the reaction of deuterated pyridine with a functionalized alkyl halide.

Another avenue of exploration is the synthesis of dicationic pyridinium ILs, where two pyridinium rings are linked together. mdpi.com These compounds have shown interesting properties, including enhanced thermal stability and potential applications as antitumor agents. mdpi.com The synthesis of their deuterated counterparts would provide valuable tools for studying their mechanisms of action and transport properties.

The table below outlines potential novel deuterated pyridinium ionic liquid derivatives and their prospective research focus.

| Derivative Name | Potential Functional Group | Prospective Research Focus |

| 1-(4-cyanobutyl)pyridinium-D14 chloride | Cyano (-CN) | Enhanced electrochemical stability for battery applications. |

| 1-(4-hydroxybutyl)pyridinium-D14 chloride | Hydroxyl (-OH) | Increased biocompatibility for pharmaceutical applications. |

| 1,4-bis(butylpyridinium-D14)butane dichloride | Dicationic structure | Improved thermal stability and use as high-temperature lubricants. |

Integration of Multiscale Computational and Experimental Approaches

To accelerate the design and optimization of deuterated pyridinium ionic liquids, a close integration of multiscale computational modeling and experimental validation is crucial. This synergistic approach allows for a deeper understanding of the structure-property relationships that govern the behavior of these complex fluids. nih.govdiva-portal.org

Computational Modeling: At the quantum mechanical level, density functional theory (DFT) calculations can be employed to investigate the electronic structure and intermolecular interactions of individual ions and ion pairs. researchgate.net This provides insights into the fundamental forces that dictate the macroscopic properties of the ionic liquid. Moving up in scale, molecular dynamics (MD) simulations can be used to study the dynamic behavior of large ensembles of ions, providing information on properties such as density, viscosity, and diffusivity. nih.govuni-koeln.de Coarse-grained models can further extend these simulations to longer time and length scales, enabling the study of phenomena such as self-assembly and phase behavior. diva-portal.org

Experimental Validation: The predictions from computational models must be validated through rigorous experimental measurements. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing the structure and dynamics of deuterated ionic liquids. nih.govresearchgate.net Neutron scattering techniques, which are particularly sensitive to deuterium (B1214612), can provide detailed information on the nanoscale structure and ordering within the liquid. ansto.gov.aursc.org Thermophysical property measurements, including density, viscosity, and conductivity, are also essential for validating the accuracy of the computational models. researchgate.net

The following table summarizes the integrated computational and experimental approaches for studying deuterated pyridinium ionic liquids.

| Scale | Computational Method | Experimental Technique | Properties Investigated |

| Molecular | Density Functional Theory (DFT) | Infrared & Raman Spectroscopy | Intermolecular interactions, vibrational modes |

| Nanoscale | Molecular Dynamics (MD) | Neutron & X-ray Scattering | Liquid structure, ion pairing, dynamics |